molecular formula C22H23FN2O2 B2553762 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one CAS No. 862489-47-2

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one

Cat. No. B2553762
CAS RN: 862489-47-2
M. Wt: 366.436
InChI Key: GEROCZZYBKECQS-UHFFFAOYSA-N
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Description

This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step approach. For instance, the precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .


Molecular Structure Analysis

The compound contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation .


Chemical Reactions Analysis

The compound inhibits [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .

Scientific Research Applications

1. Inhibitor of Human Equilibrative Nucleoside Transporters This compound has been identified as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .

Neuropharmacological Research

The presence of a piperazine ring in the compound suggests that it may have applications in neuropharmacological research, potentially as a modulator of neurotransmitter activity.

Urease Inhibitors

The compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, a reaction that plays a crucial role in the nitrogen cycle.

CB1 Inverse Agonists

The compound offers new opportunities for developing novel CB1 inverse agonists through the optimization of molecular properties . CB1 receptors are a type of cannabinoid receptor found primarily in the brain, and they play a role in a variety of physiological processes.

Antiviral Activity

While not directly linked to this compound, indole derivatives, which share a similar structure, have been reported to possess antiviral activity . This suggests potential for further research into the antiviral properties of this compound.

Anti-inflammatory Activity

Again, indole derivatives have been reported to possess anti-inflammatory activity . Given the structural similarities, this compound could potentially be explored for its anti-inflammatory properties.

Mechanism of Action

The compound acts as an inhibitor of ENT1 and ENT2. It inhibits [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .

Safety and Hazards

While specific safety and hazards for this compound are not mentioned in the retrieved documents, similar compounds are classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 2 - Eye Dam. 1 - Skin Sens. 1A .

properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-17(13-21(26)27-20(22)12-15)14-24-7-9-25(10-8-24)19-6-4-3-5-18(19)23/h3-6,11-13H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEROCZZYBKECQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

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